Bendazac
Description
Historical Context of Bendazac Development and Research
The development of this compound, also referred to as bendazolic acid, originated from research into anti-inflammatory agents. The synthesis of the compound is credited to G. Palazzo and was patented by Francesco Angelini in the late 1960s. wikipedia.org Initially developed for its anti-inflammatory properties, the rationale behind its creation was also linked to understanding the role of protein denaturation in inflammatory processes where cellular degeneration is a key factor. patsnap.comnih.gov
Early research focused on its potential to treat joint and muscular pain. wikipedia.org Over time, investigations revealed that a principal effect of this compound was its ability to inhibit the denaturation of proteins. nih.gov This discovery shifted a significant portion of the research focus towards conditions characterized by protein aggregation, most notably ocular cataracts. nih.govpatsnap.com The lysine (B10760008) salt of this compound was developed to improve absorption and was found to be effective in producing therapeutic tissue concentrations for this purpose. nih.govgoogle.com
Overview of this compound's Recognized Pharmacological Classifications
This compound is recognized for its dual pharmacological classifications, which underpin its research applications.
Non-Steroidal Anti-Inflammatory Drug (NSAID) Classification
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). wikipedia.org Like other NSAIDs, its anti-inflammatory effects are attributed to its ability to inhibit the synthesis of prostaglandins (B1171923). patsnap.compatsnap.com It achieves this by blocking the activity of cyclooxygenase (COX) enzymes, which are essential for converting arachidonic acid into the prostaglandin (B15479496) precursors. patsnap.com In addition to its anti-inflammatory action, this compound also exhibits analgesic, antipyretic, and platelet-inhibitory effects. drugbank.com It has been studied for topical use in various inflammatory skin conditions and for systemic use in treating arthritis. patsnap.comdrugbank.com
Antidenaturant Agent Classification
A primary and extensively studied characteristic of this compound is its function as an antidenaturant agent. drugbank.commedchemexpress.com Its principal mechanism in this capacity is the inhibition of protein denaturation. wikipedia.orgnih.gov This action is particularly significant in the context of "condensation diseases," which are pathological conditions resulting from the loss of solubility and subsequent aggregation of molecules like proteins. nih.gov
Research has demonstrated this compound's ability to protect proteins, such as the crystallins in the ocular lens, from denaturation induced by various stressors, including heat, ultraviolet radiation, and free radicals. google.comdrugbank.compharmacompass.com By preventing the aggregation and precipitation of these lens proteins, this compound has been shown to delay the progression of cataracts. patsnap.commedchemexpress.comselleckchem.com This antidenaturant property is considered its most defining therapeutic feature. nih.gov
Scope and Significance of this compound Research in Contemporary Pharmacology
In contemporary pharmacology, research on this compound continues, although its clinical use has been discontinued (B1498344) in some regions. drugbank.com The primary focus remains on its dual anti-inflammatory and antidenaturant activities. The drug's ability to inhibit protein aggregation has led to investigations into its potential for other conditions beyond cataracts, such as certain neurodegenerative diseases where protein misfolding is a key pathological feature. patsnap.com
Furthermore, its anti-inflammatory properties are still relevant in dermatological research for treating conditions like eczema and dermatitis. drugbank.com this compound also possesses antioxidant capabilities, acting as a free radical scavenger, which protects tissues from oxidative damage—a factor in cataract development. drugbank.compatsnap.com The multifaceted mechanism of this compound makes it a subject of interest for drug repurposing, where researchers identify new therapeutic uses for existing drugs. patsnap.comfrontiersin.org However, the full therapeutic potential and long-term applications continue to be evaluated by the scientific community. nih.govpatsnap.com
Data Tables
Table 1: Pharmacological Properties of this compound
| Property | Description | Research Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. patsnap.compatsnap.com | Effective in animal models and clinical studies for treating various dermatoses. drugbank.com |
| Antidenaturant | Prevents the denaturation and aggregation of proteins. nih.govmedchemexpress.com | Shown to inhibit denaturation of lens proteins caused by heat, UV, and free radicals. drugbank.compharmacompass.com |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. patsnap.com | May prevent oxidation of lens proteins, contributing to anti-cataract effects. drugbank.compatsnap.com |
| Antilipidaemic | Reduces levels of total lipids, total cholesterol, and triglycerides. nih.govdrugbank.com | Observed substantial reductions in the beta/alpha lipoprotein ratio in patients with dyslipidaemia. drugbank.com |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid wikipedia.org |
| CAS Number | 20187-55-7 wikipedia.org |
| Molecular Formula | C₁₆H₁₄N₂O₃ wikipedia.org |
| Molar Mass | 282.299 g·mol⁻¹ wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKSPFYVMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23255-99-4 (hydrochloride salt) | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048334 | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20187-55-7 | |
| Record name | Bendazac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bendazac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENDAZAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Bendazac Action
Elucidation of Antidenaturant Properties
The primary therapeutic effect of Bendazac is attributed to its ability to prevent the denaturation of proteins. drugbank.comnih.gov This has been documented in various in vitro and in vivo studies, which have demonstrated its protective effects on lens proteins. nih.gov
Inhibition of Protein Denaturation in Ocular Lens Proteins
This compound has shown a significant capacity to inhibit the denaturation of ocular lens proteins, particularly crystallins, which are crucial for maintaining the transparency of the lens. patsnap.com The denaturation and subsequent aggregation of these proteins are major contributors to the formation of cataracts. patsnap.compatsnap.com this compound's action helps in preserving the normal structure and function of these proteins. patsnap.com
Protein denaturation can be induced by various stressors, including heat. drugbank.comarxiv.org this compound has been shown to inhibit the heat-induced denaturation of proteins, which is a critical aspect of its anticataract potential. drugbank.com Elevated temperatures can disrupt the delicate structure of lens crystallins, leading to their aggregation and the development of opacity. arxiv.org By counteracting this thermal stress, this compound helps in maintaining the stability of these proteins.
Exposure to ultraviolet (UV) radiation is a known risk factor for the development of cataracts, as it can induce the denaturation of lens proteins. drugbank.comarxiv.org this compound has demonstrated a protective effect against UV radiation-induced protein denaturation. drugbank.com This suggests that it may help in mitigating the damaging effects of sunlight on the ocular lens.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a significant contributor to cataract formation. patsnap.com Free radicals can cause damage to lens proteins, leading to their denaturation and aggregation. drugbank.compatsnap.com this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting lens proteins from oxidative damage and helping to preserve their structural integrity. patsnap.com
This compound has been found to be effective against protein denaturation induced by certain chemical agents. One such agent is cyanate (B1221674), which can cause carbamylation of lens proteins, leading to conformational changes and contributing to cataract development. nih.gov Studies have shown that this compound can decrease the binding of cyanate to lens proteins. nih.gov
Furthermore, the non-enzymatic glycation of proteins, a reaction with sugars, is another chemical process that leads to the formation of advanced glycation end-products (AGEs) and subsequent protein cross-linking and aggregation. patsnap.com this compound and its major metabolite, 5-hydroxythis compound (B1199827), have been shown to inhibit the glycation of lens proteins. drugbank.comnih.govnih.gov Specifically, this compound lysine (B10760008) has been demonstrated to inhibit the early stages of protein glycation and the formation of fluorescent AGEs. nih.gov
Table 1: Research Findings on this compound's Inhibition of Protein Denaturation
| Stressor/Agent | Effect on Lens Proteins | This compound's Protective Mechanism | Key Findings |
|---|---|---|---|
| Thermal Stress | Denaturation and aggregation of crystallins. arxiv.org | Inhibition of heat-induced denaturation. drugbank.com | Helps maintain protein stability against heat. |
| Ultraviolet (UV) Radiation | Induces protein denaturation. drugbank.com | Protects against UV-induced denaturation. drugbank.com | Mitigates damaging effects of UV light. |
| Oxidative Stress/Free Radicals | Oxidative damage, denaturation, and aggregation. patsnap.com | Scavenges free radicals. patsnap.com | Preserves structural integrity of proteins. |
| Cyanate | Carbamylation and conformational changes. nih.gov | Decreases binding of cyanate to proteins. nih.gov | Prevents chemical modification of proteins. |
| Glycation (Sugars) | Formation of AGEs, cross-linking, and aggregation. patsnap.com | Inhibits glycation and formation of AGEs. nih.gov | This compound lysine is effective in inhibiting glycation. nih.gov |
Protein Stabilization and Structural Integrity Maintenance
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 5-hydroxythis compound |
| This compound |
| This compound lysine |
| Crystallins |
Binding Interactions with Reactive Protein Sites
This compound demonstrates significant interactions with various proteins, a key to understanding its mechanism of action. It is known to bind extensively to plasma proteins, with over 99% of the drug being bound to human serum albumin (HSA) in healthy individuals. drugbank.com While the precise binding sites of this compound on HSA are not definitively detailed in the available literature, NSAIDs commonly bind to specific sites on albumin, referred to as Sudlow's site I and site II. nih.gov This high degree of protein binding influences its distribution and availability in the body.
A crucial aspect of this compound's action is its interaction with lens proteins, particularly crystallins. nih.govpatsnap.com This interaction is central to its use in ophthalmology, as it helps to stabilize these proteins and prevent their denaturation and aggregation, which are key processes in the formation of cataracts. nih.govpatsnap.com The major metabolite of this compound, 5-hydroxythis compound, has been shown to inhibit the non-enzymatic glycosylation of lens proteins, a process that contributes to protein aggregation. drugbank.com
Furthermore, studies have investigated the interaction of this compound with other proteins, such as lysozyme (B549824). Research has shown that this compound lysine can significantly inhibit the heat-induced denaturation and subsequent deposition of lysozyme on contact lenses. patsnap.comnih.gov This anti-denaturant property is a recurring theme in the molecular action of this compound.
| Interacting Protein | Observed Effect of this compound Interaction | Reference(s) |
| Human Serum Albumin (HSA) | High-level binding (>99%), influencing pharmacokinetic properties. | drugbank.com |
| Lens Crystallins | Stabilization, prevention of denaturation and aggregation. | nih.govpatsnap.com |
| Lysozyme | Inhibition of heat-induced denaturation and deposition. | patsnap.comnih.gov |
Anti-Inflammatory and Immunomodulatory Mechanisms
This compound exerts its anti-inflammatory effects through a variety of mechanisms, from inhibiting key enzymes in the inflammatory cascade to protecting cellular structures from damage.
Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin (B15479496) Synthesis Modulation
As a non-steroidal anti-inflammatory drug, a primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov Prostaglandins are lipid compounds that are key mediators of inflammation, pain, and fever. nih.gov By inhibiting COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response. nih.gov
Anti-Necrotic Activity
This compound is described as possessing anti-necrotic properties. drugbank.comnih.govdrugbank.com This activity is likely linked to its ability to prevent protein denaturation and its antioxidant effects. patsnap.com Cell necrosis, or premature cell death, can be triggered by various insults, including those that lead to protein damage and oxidative stress. By stabilizing proteins and scavenging free radicals, this compound can protect cells from the damage that leads to necrosis, particularly in the context of inflammatory conditions. drugbank.compatsnap.com
Stabilization of Cell Membranes
Evidence suggests that this compound has a stabilizing effect on cell membranes. A study has shown that this compound can prevent the photosensitized hemolysis of human red blood cells, a process that involves damage to membrane proteins and lipids by reactive oxygen species. drugbank.com The stabilization of red blood cell membranes is often used as an in vitro model to predict the stabilization of lysosomal membranes. rsc.orgjamdsr.com Lysosomes contain a variety of enzymes that, if released into the cytoplasm, can cause cellular damage and contribute to the inflammatory process. nih.gov By stabilizing these membranes, this compound may limit the release of these lytic enzymes from activated neutrophils, thereby reducing tissue damage and inflammation. jamdsr.commdpi.com
Inhibition of Protein Aggregation in Chronic Inflammatory States
A principal and well-documented action of this compound is its ability to inhibit the denaturation and aggregation of proteins. nih.govpatsnap.com This is particularly relevant in chronic inflammatory states where the persistent inflammatory environment can lead to protein damage and aggregation. The mechanism involves the stabilization of protein structures, preventing them from unfolding and clumping together. nih.gov This anti-aggregation effect has been most extensively studied in the context of cataract development, where the aggregation of lens crystallins is the primary pathology. patsnap.comnih.gov However, this mechanism is also pertinent to other chronic inflammatory diseases where protein aggregation can contribute to tissue damage and dysfunction. nih.gov
An in vitro study on the effect of this compound lysine on the heat-induced deposition of lysozyme on contact lenses provides quantitative insight into its anti-aggregating properties.
| Treatment Group | Mean Protein Level (µg per lens) ± SD | Reference |
| Control (Lysozyme solution only) | 30.6 ± 8.22 | patsnap.com |
| This compound Lysine (100 mg in lysozyme solution) | 7.17 ± 3.42 | patsnap.com |
This significant reduction in protein deposition highlights the potent anti-aggregating effect of this compound.
Antioxidant Activity and Oxidative Stress Mitigation
This compound exhibits notable antioxidant properties, which are integral to its mechanism of action. patsnap.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in the pathogenesis of various cellular and tissue damage scenarios. patsnap.compatsnap.comnih.gov this compound helps to mitigate this stress by directly scavenging free radicals and protecting against subsequent damage. patsnap.compatsnap.com
This compound has been identified as a potent radical scavenger. nih.gov Research demonstrates its effectiveness in neutralizing highly reactive hydroxyl radicals. nih.gov In chemical systems designed to mimic physiological hydroxyl radical generation, such as the Fenton-Cier reaction, this compound acts as a strong reacting substrate. nih.gov This interaction leads to the formation of hydroxylated derivatives, including its main metabolite, 5-hydroxythis compound, which is itself a hydroxyl radical scavenger. nih.gov
This capacity to neutralize free radicals is a key aspect of its protective effects. patsnap.com By scavenging these reactive species, this compound helps to prevent the oxidative damage that contributes to various pathological conditions. patsnap.comnih.gov
The free-radical scavenging activity of this compound translates into the protection of cells and tissues from oxidative damage. patsnap.com A primary example of this is its ability to inhibit the denaturation of proteins, particularly the crystallins within the ocular lens, which can be damaged by free radicals. drugbank.com This action helps preserve the structural and functional integrity of lens proteins. patsnap.com
Furthermore, studies have shown that this compound can protect retinal tissue from damage induced by intense light, a process in which oxidative stress is implicated. nih.gov In a study involving rats exposed to intense light, pretreatment with this compound resulted in a dose-dependent reduction in the severity of retinal damage. nih.gov This protective effect underscores the compound's ability to mitigate oxidative damage at the tissue level. nih.gov
Table 1: Effect of this compound Pretreatment on Intense Light-Induced Retinal Damage in Rats This interactive table summarizes the dose-dependent protective effect of this compound against retinal damage.
| Treatment Group | Mean Retinal Damage Score (± SEM) | Statistical Significance vs. Control |
|---|---|---|
| Control (0 mg/kg) | 2.23 | - |
| This compound (50 mg/kg) | 1.72 | p < 0.05 |
| This compound (100 mg/kg) | 1.54 | p < 0.01 |
| This compound (200 mg/kg) | 1.40 | p < 0.01 |
Data sourced from a study on the effects of this compound on light-induced retinal damage in rats. nih.gov
Enzymatic Modulation and Metabolic Pathway Interactions
Beyond its antioxidant effects, this compound modulates the activity of specific enzymes, thereby interacting with key metabolic pathways involved in cellular stress responses. patsnap.com
A significant molecular action of this compound is the inhibition of aldose reductase. patsnap.comnih.gov Aldose reductase is the rate-limiting enzyme of the polyol pathway, a metabolic route that converts glucose to sorbitol. mdpi.comtaylorandfrancis.com In conditions of high glucose (hyperglycemia), the activity of this pathway is significantly increased. patsnap.commdpi.com Research in experimental models of diabetic nephropathy has demonstrated that treatment with this compound lysine can significantly reduce the activity of aldose reductase in erythrocytes. nih.gov
By inhibiting aldose reductase, this compound directly regulates the polyol pathway. patsnap.com Under normal glycemic conditions, only a small fraction of glucose enters this pathway. mdpi.com However, in hyperglycemic states, the increased flux of glucose through the polyol pathway leads to the accumulation of its products. mdpi.commdpi.com The inhibition of aldose reductase by this compound curtails this excessive flow, thereby mitigating the downstream metabolic consequences. patsnap.comnih.gov This modulation is a critical aspect of its protective mechanism in high-glucose environments. patsnap.com The activation of the polyol pathway is associated with the consumption of the cofactor NADPH, and its hyperactivity can lead to metabolic imbalances. mdpi.com
The primary consequence of increased polyol pathway activity in high-sugar conditions is the intracellular accumulation of sorbitol. patsnap.commdpi.com Because sorbitol is an osmolyte that does not readily cross cell membranes, its accumulation increases intracellular osmotic pressure, leading to an influx of water and subsequent cellular swelling and osmotic stress. patsnap.commdpi.com This osmotic stress is a recognized contributor to cellular damage in diabetic complications. mdpi.com By inhibiting aldose reductase and thus preventing the conversion of excess glucose to sorbitol, this compound helps to alleviate this sugar-induced osmotic stress. patsnap.com This action helps maintain cellular homeostasis and protects cells from osmotically-induced damage. patsnap.com
Table 2: Research Findings on the Effects of this compound Lysine (BDL) in Experimental Diabetic Nephropathy This interactive table presents data from a study on rats, showing this compound's effect on key biochemical markers.
| Parameter Measured | Diabetic Model (Vehicle) | Diabetic Model + BDL (400 mg/kg) | Effect of this compound |
|---|---|---|---|
| Aldose Reductase (AR) Activity | Significantly Increased | Significantly Reduced vs. Model | Inhibition |
| Serum Advanced Glycation End Products (AGE) | Significantly Increased | Significantly Reduced vs. Model | Reduction |
| Renal Advanced Glycation End Products (AGE) | Significantly Increased | Significantly Reduced vs. Model | Reduction |
| Total Antioxidative Capacity | Significantly Decreased | Ameliorated | Improvement |
Data adapted from a study investigating the protective effects of this compound lysine in rats with experimental diabetic nephropathy. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxythis compound |
| Aldose Reductase |
| This compound |
| This compound lysine |
| Crystallins |
| Glucose |
| NADPH |
| Reactive Oxygen Species (ROS) |
Inhibition of Aldose Reductase Activity
Mechanisms Underlying Analgesic, Antipyretic, and Platelet-Inhibitory Effects
The analgesic, antipyretic, and platelet-inhibitory properties of this compound are attributed to its function as an inhibitor of cyclooxygenase (COX) enzymes. patsnap.com By blocking these enzymes, this compound curtails the conversion of arachidonic acid into various prostanoids, which are crucial mediators of several physiological and pathological processes.
Analgesic and Antipyretic Mechanisms
Pain and fever are largely driven by the local production of prostaglandins, particularly prostaglandin E2 (PGE2). In response to tissue injury or inflammation, the expression of COX-2 is induced, leading to a surge in PGE2 synthesis. This prostaglandin sensitizes peripheral nerve endings to other pain-inducing stimuli and acts on the hypothalamus to reset the body's thermoregulatory center, resulting in fever. nih.gov
This compound, through its inhibition of COX enzymes, reduces the synthesis of PGE2 in both peripheral tissues and the central nervous system. patsnap.comnih.gov This reduction in PGE2 levels desensitizes nociceptors, leading to an analgesic effect, and restores the normal set-point in the hypothalamus, thereby exerting its antipyretic action. nih.gov
Platelet-Inhibitory Mechanism
The platelet-inhibitory effect of this compound stems from its impact on thromboxane (B8750289) A2 (TXA2) synthesis within platelets. Platelets predominantly express the COX-1 isoform, which is responsible for converting arachidonic acid into PGH2, the precursor to TXA2. mdpi.com Thromboxane A2 is a potent vasoconstrictor and a crucial promoter of platelet aggregation, a key step in thrombus formation. mdpi.comnih.gov
By inhibiting COX-1, this compound effectively blocks the production of TXA2. drugbank.com This action reduces the propensity for platelets to aggregate, thus conferring an inhibitory effect on platelet function. drugbank.commdpi.com This mechanism is a hallmark of many NSAIDs and contributes to their antithrombotic potential. plos.org
Conceptual Data Table: this compound Cyclooxygenase Inhibition This table is for illustrative purposes only, as specific IC50 values for this compound are not available in the cited literature.
| Enzyme | Reported IC50 (µM) | Primary Associated Effect |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Data Not Available | Platelet-Inhibition, Gastric Effects |
| Cyclooxygenase-2 (COX-2) | Data Not Available | Analgesic, Antipyretic, Anti-inflammatory |
Conceptual Data Table: Effect of this compound on Platelet Aggregation This table illustrates how research findings on platelet aggregation inhibition would be displayed. Specific data for this compound is not available in the cited literature.
| Agonist | This compound Concentration | Inhibition of Aggregation (%) |
|---|---|---|
| Arachidonic Acid | Concentration X | Data Not Available |
| Concentration Y | Data Not Available | |
| Collagen | Concentration X | Data Not Available |
| Concentration Y | Data Not Available |
Pharmacokinetic Investigations of Bendazac and Its Metabolites
Absorption Dynamics
Bendazac, when administered orally as its lysine (B10760008) salt, is well absorbed from the gastrointestinal tract. drugbank.compharmacompass.com Following a single oral administration in healthy volunteers, maximum plasma concentrations (Cmax) are achieved rapidly, typically within 0.5 to 1 hour. drugbank.compharmacompass.com Studies have shown that for a 500 mg dose, the Cmax ranges from 35 to 55 mg/L. drugbank.compharmacompass.com
The rate and extent of this compound absorption appear to be consistent across different patient populations. Research indicates that these parameters are not significantly altered in individuals with moderate to severe renal insufficiency or in patients with hepatic cirrhosis when compared to healthy subjects. nih.govnih.gov
| Parameter | Value | Population | Source(s) |
| Time to Peak (Tmax) | 0.5 - 1 hour | Healthy Volunteers | drugbank.com, pharmacompass.com |
| Peak Plasma Conc. (Cmax) | 35 - 55 mg/L | Healthy Volunteers | drugbank.com, pharmacompass.com |
Distribution Characteristics
The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues. For this compound, the documented volume of distribution is 0.16 L/kg in healthy individuals. drugbank.compharmacompass.com This relatively low Vd suggests that the drug is largely confined to the vascular compartment. msdmanuals.com
In certain pathological conditions, the distribution of this compound can be altered. For instance, in patients with renal failure undergoing hemodialysis, there is a noted increase in the apparent volume of distribution. nih.gov This change is attributed to a higher fraction of the drug being unbound in the plasma. nih.gov However, in patients with hepatic insufficiency, the apparent volume of distribution remains unchanged despite an increase in the unbound plasma fraction. nih.gov
| Condition | Volume of Distribution (Vd) | Source(s) |
| Healthy Subjects | 0.16 L/kg | drugbank.com, pharmacompass.com |
| Renal Failure Patients | Increased | nih.gov |
| Hepatic Insufficiency | Unchanged | nih.gov |
This compound exhibits a very high affinity for plasma proteins, with over 99% of the drug being bound, primarily to albumin, in healthy subjects. drugbank.comnih.gov This extensive binding is a characteristic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The fraction of a drug that is unbound is the portion that is pharmacologically active and available for metabolism and excretion. youtube.com
The extent of plasma protein binding can be affected by certain disease states. In patients with hepatic cirrhosis and those with renal failure, a significant increase in the unbound fraction of this compound has been observed. nih.govnih.gov This is noteworthy because albumin levels can be altered in such conditions, potentially impacting the amount of free drug in circulation. youtube.com
| Population | Protein Binding | Unbound Fraction | Source(s) |
| Healthy Subjects | >99% (to Albumin) | <1% | drugbank.com |
| Patients with Hepatic Cirrhosis | - | Increased | nih.gov |
| Patients with Renal Failure | - | Increased | nih.gov |
Metabolic Pathways and Metabolite Identification
Metabolism is the primary route of elimination for this compound. drugbank.comnih.govnih.gov The drug is extensively metabolized in the body, leading to the formation of its principal metabolite, 5-hydroxythis compound (B1199827). drugbank.comnih.govnih.gov More than 60% of an administered dose of this compound is excreted in the urine in the form of 5-hydroxythis compound and its subsequent glucuronide conjugate. drugbank.compharmacompass.comnih.govnih.gov
The metabolic conversion to 5-hydroxythis compound is a critical step in the drug's clearance. nih.gov This process can be significantly impacted by organ function. In patients with hepatic insufficiency, the impairment of metabolism leads to a decreased formation of 5-hydroxythis compound. nih.gov Conversely, in individuals with renal insufficiency, while the formation may not be impaired, the urinary excretion of 5-hydroxythis compound is reduced, resulting in an approximately three-fold increase in the systemic availability of the metabolite. nih.gov
| Condition | Effect on 5-hydroxythis compound | Source(s) |
| Healthy Subjects | Major urinary excretion product (>60% of dose, with glucuronide) | drugbank.com, nih.gov, nih.gov |
| Hepatic Insufficiency | Decreased formation | nih.gov |
| Renal Insufficiency | Decreased urinary excretion, ~3-fold increase in systemic availability | nih.gov |
Glucuronidation of this compound and 5-hydroxythis compound
Glucuronidation is a major Phase II metabolic reaction that conjugates molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion from the body. wikipedia.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are found primarily in the liver but also in other major organs. wikipedia.orgnih.gov
In the metabolism of this compound, glucuronidation plays a crucial role. A significant portion of the administered dose is eliminated in the urine as glucuronide conjugates. nih.govdrugbank.com Specifically, more than 60% of a dose is excreted as the hydroxylated primary metabolite, 5-hydroxythis compound, and its corresponding glucuronide. nih.govdrugbank.comdrugbank.com Additionally, up to approximately 15% of a this compound dose is excreted in the urine as unchanged this compound and as a this compound glucuronide. drugbank.com This indicates that both the parent drug and its primary metabolite serve as substrates for UGT enzymes.
Unidentified Enzymes in this compound Metabolism
While the metabolic products of this compound have been identified, there is limited specific data available regarding the precise enzymes responsible for its metabolism. drugbank.com Drug metabolism is a complex process often involving multiple enzyme systems, including the cytochrome P450 (CYP450) monooxygenases for Phase I reactions (like hydroxylation) and UGTs for Phase II reactions (like glucuronidation). nih.govmhmedical.com Although it is clear that this compound is hydroxylated and subsequently glucuronidated, the specific CYP450 and UGT isoforms that preferentially catalyze these reactions for this compound and 5-hydroxythis compound have not been fully characterized in the available literature. drugbank.com
Elimination Kinetics
The elimination of this compound and its metabolites from the body is characterized by specific kinetic parameters that describe the rate and route of their removal.
Renal Excretion of Unchanged Compound and Metabolites
The kidneys are the primary route for the excretion of this compound and its metabolites. nih.gov Renal elimination is a combination of glomerular filtration, tubular secretion, and tubular reabsorption. mhmedical.comnih.gov For this compound, the majority of the drug is cleared via the kidneys after metabolic conversion. Over 60% of an administered dose is found in the urine in the form of 5-hydroxythis compound and its glucuronide conjugate. nih.govnih.gov A smaller fraction, approximately 15%, is eliminated in the urine as the unchanged parent compound and its direct glucuronide. drugbank.com In healthy individuals, direct renal excretion of unchanged this compound accounts for about 10% of the total dose. nih.gov
Table 1: Urinary Excretion of this compound and its Metabolites
| Compound | Percentage of Dose Excreted in Urine |
|---|---|
| 5-hydroxythis compound and its glucuronide | >60% nih.gov |
| Unchanged this compound and its glucuronide | ~15% drugbank.com |
| Unchanged this compound (in healthy subjects) | ~10% nih.gov |
Plasma Elimination Half-Life
The plasma elimination half-life (t½) is the time required for the concentration of a drug in the plasma to decrease by half. wikipedia.org For this compound, the reported plasma elimination half-life ranges from 1.7 to 5.2 hours, with an average value of 3.5 hours in healthy individuals. drugbank.com
Plasma Clearance Rates
Plasma clearance refers to the volume of plasma from which the drug is completely removed per unit of time. The plasma clearance rate for this compound has been recorded to be between 0.018 and 0.054 L/h/kg. drugbank.com The mean plasma clearance is approximately 0.033 L/h/kg. drugbank.com
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Range | Mean Value |
|---|---|---|
| Plasma Elimination Half-Life | 1.7 - 5.2 hours drugbank.com | 3.5 hours drugbank.com |
| Plasma Clearance | 0.018 - 0.054 L/h/kg drugbank.com | 0.033 L/h/kg drugbank.com |
Impact of Hepatic Dysfunction on this compound Pharmacokinetics
Given that the liver is the primary site of this compound metabolism, hepatic insufficiency significantly alters its pharmacokinetic profile. nih.govdrugbank.com A study involving patients with hepatic cirrhosis revealed a marked impairment in the metabolism of this compound. nih.gov This impairment resulted in a two-fold decrease in the apparent plasma clearance (CL/f) of the drug in these patients compared to healthy adults. nih.govdrugbank.com
Consequently, the elimination half-life of this compound was prolonged, showing a two-fold increase in patients with liver disease. nih.gov The impaired metabolism also led to a decreased formation of the 5-hydroxythis compound metabolite. nih.gov Despite the reduced formation, metabolism remains the principal route of elimination for the metabolite. nih.gov Interestingly, the renal excretion of unchanged this compound remained similar to that of healthy subjects, accounting for about 10% of the dose. nih.gov
Table 3: Effect of Hepatic Cirrhosis on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Change in Patients with Hepatic Cirrhosis |
|---|---|
| Apparent Plasma Clearance | Two-fold decrease nih.gov |
| Elimination Half-Life | Two-fold increase nih.gov |
Alterations in Apparent Plasma Clearance
The apparent plasma clearance (CL/f) of this compound, a measure of the body's efficiency in eliminating the drug from the plasma, is significantly influenced by certain pathological conditions, primarily hepatic and renal insufficiency. In healthy adults, the plasma clearance of this compound is reported to range from 0.018 to 0.054 L/h/kg, with a mean value of 0.033 L/h/kg. drugbank.com
Studies involving patients with hepatic cirrhosis have demonstrated a notable impairment in this compound's metabolism. This impairment leads to a twofold decrease in the apparent plasma clearance compared to healthy individuals. nih.gov The liver is the primary site of metabolism for this compound, and its dysfunction directly compromises the drug's elimination process. nih.gov
Conversely, the impact of renal insufficiency on this compound's plasma clearance is more complex. In patients with moderate to severe renal insufficiency not requiring hemodialysis, the apparent plasma clearance was not significantly altered. nih.gov However, in patients with renal failure undergoing hemodialysis, a significant increase in the unbound fraction of this compound in the plasma leads to a consequent increase in apparent plasma clearance. nih.gov This is because renal excretion is a minor elimination pathway for the parent drug, accounting for only about 10% of the dose in both healthy subjects and those with cirrhosis. nih.govnih.gov Therefore, changes in renal function have a limited direct effect on the clearance of the parent drug, but the associated changes in protein binding can indirectly affect this parameter. nih.gov
Table 1: Apparent Plasma Clearance (CL/f) of this compound in Different Populations
| Population | Mean Apparent Plasma Clearance (L/h/kg) | Fold Change vs. Healthy | Reference |
|---|---|---|---|
| Healthy Adults | 0.033 | - | drugbank.com |
| Patients with Hepatic Cirrhosis | Decreased (Two-fold) | ~0.5x | nih.gov |
| Patients with Renal Failure (on Hemodialysis) | Increased | >1x | nih.gov |
Changes in Unbound Plasma Fraction
This compound is highly bound to plasma proteins, specifically albumin, with the bound fraction exceeding 99% in healthy individuals. drugbank.com The unbound fraction, which is the pharmacologically active portion, is therefore very small. However, this fraction can be significantly altered in disease states that affect plasma protein levels, such as hepatic and renal insufficiency. nih.govnih.gov
In patients with hepatic cirrhosis, a condition often associated with reduced albumin synthesis, the plasma unbound fraction of this compound is increased. nih.gov This elevation in the free drug concentration can have clinical implications, even though the total plasma concentration might not reflect this change.
A more pronounced alteration is observed in patients with renal failure. A study investigating the pharmacokinetics in patients with moderate to severe renal insufficiency, including those on hemodialysis, found a significant increase in the unbound fraction of this compound specifically in the group undergoing hemodialysis. nih.gov This change contributes to an increased apparent volume of distribution and apparent plasma clearance in these patients. nih.gov
Table 2: Unbound Plasma Fraction of this compound
| Population | Unbound Fraction Status | Reference |
|---|---|---|
| Healthy Subjects | <1% (>99% bound to albumin) | drugbank.com |
| Patients with Hepatic Cirrhosis | Increased | nih.gov |
| Patients with Renal Failure (on Hemodialysis) | Significantly Increased | nih.gov |
Modifications in Elimination Half-Life
The elimination half-life (t1/2) of a drug is the time required for its plasma concentration to decrease by half. For this compound in healthy individuals, the plasma elimination half-life ranges from 1.7 to 5.2 hours, with an average of 3.5 hours. drugbank.com This pharmacokinetic parameter is notably affected by conditions that alter drug clearance and volume of distribution.
In patients with hepatic cirrhosis, the impairment of this compound metabolism and the consequent twofold decrease in plasma clearance result in a corresponding twofold increase in the elimination half-life. nih.gov This prolongation means the drug remains in the body for a longer duration compared to healthy subjects.
Interestingly, in patients with renal failure undergoing hemodialysis, the elimination half-life of this compound remains unchanged. nih.gov This is due to simultaneous and counteracting changes in the apparent volume of distribution (V/F) and apparent plasma clearance (CL/F). The increased unbound fraction in these patients leads to an increase in both V/F and CL/F, and the net effect is an unaltered plasma half-life. nih.gov
Table 3: Elimination Half-Life (t1/2) of this compound
| Population | Elimination Half-Life (hours) | Fold Change vs. Healthy (Mean) | Reference |
|---|---|---|---|
| Healthy Adults | 1.7 - 5.2 (Mean: 3.5) | - | drugbank.com |
| Patients with Hepatic Cirrhosis | Increased (Two-fold) | ~2x | nih.gov |
| Patients with Renal Failure (on Hemodialysis) | Unchanged | ~1x | nih.gov |
Effect on 5-hydroxythis compound Formation
The primary metabolic pathway for this compound is hydroxylation to form its major, active metabolite, 5-hydroxythis compound. drugbank.comnih.gov In healthy adults, this metabolic process is efficient, with over 60% of an administered dose of this compound being excreted in the urine as 5-hydroxythis compound and its glucuronide conjugate. drugbank.comnih.govnih.gov
Hepatic insufficiency significantly impairs this metabolic conversion. In patients with cirrhosis, the compromised liver function leads to decreased formation of 5-hydroxythis compound. nih.gov This reduction is a direct consequence of the impaired metabolic capacity of the liver. nih.gov
In contrast, renal insufficiency affects the elimination of the metabolite rather than its formation. While this compound is primarily eliminated by metabolism, the resulting 5-hydroxythis compound is cleared by the kidneys. nih.gov In patients with renal insufficiency, the urinary excretion of 5-hydroxythis compound is decreased. nih.gov This leads to an accumulation of the metabolite in the plasma, with its systemic availability (as measured by the area under the curve, AUC) increasing approximately threefold, regardless of the severity of renal failure. nih.gov Furthermore, the plasma levels of 5-hydroxythis compound glucuronide also accumulate in proportion to the degree of renal impairment. nih.gov
Table 4: Systemic Availability (AUC) of 5-hydroxythis compound
| Population | Effect on 5-hydroxythis compound | Reference |
|---|---|---|
| Healthy Subjects | Normal formation and excretion | nih.govnih.gov |
| Patients with Hepatic Cirrhosis | Decreased formation | nih.gov |
| Patients with Renal Insufficiency | Increased systemic availability (AUC) (Three-fold) | nih.gov |
Clinical Efficacy Research and Therapeutic Potential
Ocular Applications Research: Cataract Management
The primary therapeutic interest in Bendazac has been its potential role in the management of cataracts, a condition characterized by the clouding of the eye's lens due to the denaturation and aggregation of proteins. nih.govpatsnap.com
Studies on Delaying Progression of Ocular Cataracts
Preliminary research has suggested that this compound may be effective in delaying the progression of cataracts. nih.gov Studies have explored its use in both oral and topical formulations. nih.gov The principal mechanism of action is believed to be its ability to inhibit the denaturation of proteins, a key factor in cataract formation. nih.govpatsnap.com In animal models, this compound has been shown to delay the development of cataracts induced by X-rays. nih.gov While early human trials have shown promise, many have been limited by small sample sizes and subjective evaluation criteria. nih.gov However, one objectively monitored trial, despite a high dropout rate, indicated a potential benefit. nih.gov Further robust clinical studies using objective methodologies are considered necessary to definitively establish its efficacy in delaying cataract progression. nih.gov
Research on Efficacy in Early-Stage Senile Cataract
Research has specifically targeted the efficacy of this compound in the early stages of senile cataract. nih.gov A study involving patients with early senile cataract utilized a digital image-processing system to objectively measure changes in lens transparency over a one-year period. nih.gov In this study, the group treated with this compound lysine (B10760008) showed no significant changes in lens status, whereas the control group demonstrated a significant and progressive worsening. nih.gov These findings suggest that this compound may be effective in delaying the formation of lens opacities in individuals with early-stage senile cataracts. nih.gov
Impact on Lens Opacification and Visual Acuity Stabilization
Multiple studies have reported that this compound can stabilize the progression of lens opacification. nih.gov Objective photographic and densitometric methods have been employed in some preliminary studies to support these findings. nih.gov In a double-masked, placebo-controlled clinical trial, image analysis of Scheimpflug photographs revealed a significantly lower increase in light scattering in the anterior cortex and nucleus of the lens in patients treated with this compound lysine compared to a placebo group. scienceopen.comnih.govkarger.com This indicates a slowing of the progression of lens opacification. scienceopen.comnih.govkarger.com Furthermore, several studies have noted significant improvements in both individual and mean visual acuities in patients treated with this compound. nih.gov However, it is important to note that visual acuity is not universally accepted as a sole reliable indicator of lens status. nih.gov
Evidence for Cataract Regression
The existing body of research primarily focuses on this compound's ability to delay the progression of cataracts. While some studies have shown a stabilization of lens opacification and even improvements in visual acuity, the evidence for actual regression of existing cataracts is not robustly established in the provided search results. The primary therapeutic claim revolves around halting or slowing the advancement of the condition. nih.govnih.govscienceopen.comnih.gov
In Vitro Studies on Glycation of Human Lens Crystallins
In vitro research has provided insights into the biochemical mechanisms of this compound. Studies have demonstrated that this compound can inhibit the glycation of human lens crystallins. nih.gov Glycation is a non-enzymatic process that contributes to the browning and formation of fluorescent advanced glycation end products (AGEs) in the lens, which are implicated in cataract development. nih.gov Research has shown that this compound, in both its L-lysine and sodium salt forms, effectively inhibits these early stages of protein glycation. nih.gov Specifically, this compound lysine was found to be more effective in inhibiting the development of fluorescence (67% inhibition) compared to the sodium salt (35% inhibition). nih.gov Both forms produced approximately 40% inhibition of furosine levels, a marker of glycation. nih.gov These findings suggest that by inhibiting glycation, this compound may help in maintaining the transparency of the lens. nih.gov
Dermatological and Anti-Inflammatory Applications Research
Beyond its ocular applications, this compound has been investigated for its anti-inflammatory properties in dermatology. patsnap.comdrugbank.com It has been formulated as a topical cream for treating various inflammatory skin conditions, including dermatitis, eczema, and skin ulcers. drugbank.com The anti-inflammatory effects of topical this compound have been demonstrated in both animal models and clinical studies for treating a variety of dermatoses, particularly those with a necrotic component. drugbank.com The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins (B1171923), mediators of inflammation. patsnap.compatsnap.com
Research on Other Potential Therapeutic Indications
Beyond dermatology, research has explored this compound's utility in ophthalmology and metabolic conditions.
Recent experimental research has investigated the potential of this compound L-lysine (BDL) in controlling the progression of myopia. nih.gov Studies were conducted using guinea pig models of form-deprivation myopia (FDM) and lens-induced myopia (LIM). drugbank.comnih.gov The findings suggest that this compound, which is the active ingredient in the BDL formulation, is responsible for the observed inhibitory effects. drugbank.comnih.gov
In a study on guinea pigs, this compound was shown to significantly suppress the development of experimentally induced myopia. drugbank.comnih.gov After a two-week treatment period, peribulbar injections of this compound resulted in a 30.1% lower induced myopic refractive error in the FDM model compared to the vehicle-treated control group. nih.gov This inhibition of myopic shift was also accompanied by a significant reduction in the associated increases in vitreal chamber depth (VCD) and axial length (AL). nih.gov The study confirmed that this compound, rather than L-lysine, is the active component that attenuates FDM progression. drugbank.comnih.gov Furthermore, the inhibitory effect of BDL was observed across different administration methods, including peribulbar injections, eye drops, and ointment. drugbank.comnih.gov
Table 2: Effect of this compound on Experimentally Induced Myopia in Guinea Pigs (FDM Model)
| Treatment Group | Outcome Measure | Result |
| This compound (vs. Vehicle) | Myopic Refractive Error | 30.1% lower induced error nih.gov |
| This compound (vs. Vehicle) | Vitreal Chamber Depth (VCD) | Significantly lower increase nih.gov |
| This compound (vs. Vehicle) | Axial Length (AL) | Significantly lower increase nih.gov |
| L-lysine (vs. Vehicle) | Refractive Error, VCD, AL | No significant effect nih.gov |
FDM: Form-Deprivation Myopia. Results are from a 2-week treatment period. nih.gov
Myopia development is often associated with a thinning of the choroid, the vascular layer between the retina and the sclera. mdpi.com The same experimental studies in guinea pigs demonstrated that this compound L-lysine significantly inhibited the choroidal thinning associated with both FDM and LIM. drugbank.com The research confirmed that this effect was attributable to this compound. drugbank.com Importantly, while this compound and BDL counteracted the myopia-induced choroidal thinning, they did not alter the normal development of the choroid in eyes not subjected to myopia induction. drugbank.com
This compound has demonstrated both antilipidaemic (lipid-lowering) and choleretic (bile-stimulating) properties in research studies. nih.gov
Research in animal models showed that this compound can inhibit certain types of hyperlipidemia and lipoidoses that are induced by an increased supply of lipids or stimulation of cholesterol synthesis. nih.gov Clinical investigations involving oral administration of this compound lysine have also pointed to an antilipidaemic effect, with documented reductions in the beta/alpha lipoprotein ratio, as well as in levels of total lipids, total cholesterol, and triglycerides in patients with dyslipidemia. nih.gov
Studies on Blood-Retinal Barrier Improvement in Diabetic Patients
The breakdown of the blood-retinal barrier (BRB) is an early and critical event in the pathogenesis of diabetic retinopathy, a leading cause of vision loss in diabetic patients. healthgrades.com Research has explored the potential of this compound to mitigate this breakdown.
Preliminary studies have suggested that this compound may improve the integrity of the BRB in individuals with diabetes. nih.gov One randomized, double-blind, cross-over trial investigated the effect of this compound lysine in 12 insulin-dependent diabetic patients with mild background retinopathy. The study, which used vitreous fluorophotometry to measure BRB permeability, found that treatment with this compound resulted in a statistically significant 21% reduction in the vitreous penetration coefficient compared to placebo. purdue.edu This suggests a tangible improvement in the barrier's function. purdue.edu
However, the findings across all studies are not entirely uniform. Another clinical investigation involving 20 adult diabetic patients, 13 of whom had background retinopathy, administered this compound lysine for six months. medicalnewstoday.com While this study observed a statistically significant improvement in lens transmittance, it did not find any significant differences in the permeability of the blood-retinal barrier between pre- and post-treatment evaluations. medicalnewstoday.com
These conflicting results highlight the need for further research to clarify the role of this compound in managing the vascular complications of diabetes in the retina. The observed benefit on lens proteins in one study does, however, align with the drug's known anti-denaturant properties. nih.govmedicalnewstoday.com
Interactive Data Table: Clinical Studies of this compound on Blood-Retinal Barrier in Diabetic Patients
| Study | Number of Patients | Patient Population | Key Findings | Conclusion | Citation |
| Nuzzi et al. (1997) | 12 | Insulin-dependent diabetics with mild background retinopathy | 21% reduction in vitreous penetration coefficient (p=0.001) with this compound treatment compared to placebo. | This compound lysine reduces blood-retinal barrier permeability. | purdue.edu |
| Carrera et al. (1994) | 20 | Adult diabetics (13 with background retinopathy) | No statistically significant improvement in blood-retinal barrier permeability. Statistically significant improvement in lens transmittance (p<0.05). | This compound lysine has a beneficial effect on the lens in diabetic adults but no observed improvement in BRB permeability. | medicalnewstoday.com |
| DrugBank (2017) | Multiple preliminary studies | Diabetic patients | Apparent improvement of the blood-retinal barrier observed. | Suggests a potential benefit, warranting further investigation. | nih.gov |
Exploratory Research in Neurodegenerative Diseases Linked to Protein Aggregation
A hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is the pathological aggregation of misfolded proteins, including amyloid-beta and tau. nih.govnih.govbenthamscience.com The principal pharmacological action of this compound, inhibiting protein denaturation and aggregation, provides a theoretical basis for its investigation in these conditions. patsnap.compatsnap.com
This compound's anti-aggregation effect is most clearly demonstrated in its application for cataracts, a condition caused by the denaturation and aggregation of crystallin proteins in the eye's lens. patsnap.compatsnap.com The compound is thought to stabilize these proteins, preventing the loss of their structure and subsequent clumping that leads to lens opacification. patsnap.com This established mechanism has prompted exploratory interest in its potential to affect similar protein aggregation processes in the brain. patsnap.commdpi.com
Currently, direct clinical or preclinical research specifically investigating this compound's effect on the aggregation of proteins like amyloid-beta or tau in the context of neurodegenerative diseases is not extensively documented in publicly available literature. The link remains largely theoretical, based on its proven efficacy in preventing the aggregation of other proteins. patsnap.compatsnap.com The progression of many neurodegenerative disorders is characterized by the accumulation of these specific protein deposits, which are believed to be a central cause of neuronal dysfunction and death. benthamscience.comnih.gov Therefore, therapeutic strategies aimed at inhibiting this aggregation are considered a promising avenue for treatment. mdpi.comnih.gov
Future research could explore whether this compound or its derivatives can cross the blood-brain barrier and interact with neurodegenerative-associated proteins like amyloid-beta and tau to inhibit their fibrillization and subsequent toxicity.
Investigative Studies on Kidney and Gallstone Pathogenesis
The formation of kidney stones (nephrolithiasis) and gallstones (cholelithiasis) involves complex processes of crystallization and aggregation from supersaturated biological fluids like urine and bile. nih.govnih.gov this compound's known properties, including its antilipidaemic and choleretic (bile flow-stimulating) activities, suggest a potential, though largely uninvestigated, role in modulating the pathogenesis of these conditions. nih.gov
Kidney Stone Pathogenesis: The majority of kidney stones are composed of calcium oxalate (B1200264). jci.org Their formation is a multifactorial process involving the supersaturation of urine with stone-forming constituents, crystal nucleation, growth, and aggregation. nih.gov While direct studies on this compound for kidney stone prevention are scarce, research on related compounds offers some insight. A study on bendroflumethiazide, a thiazide diuretic, in patients with recurrent calcium-containing renal stones, demonstrated a significant reduction in new stone formation. nih.gov This effect was primarily attributed to a marked reduction in urinary calcium excretion, a key promoter of calcium oxalate stone formation. nih.govnih.gov Although this compound is an NSAID and not a diuretic, this finding in a related indazole-derivative class of compounds suggests that molecules with this core structure could potentially influence renal handling of minerals. Further investigation would be required to determine if this compound has any similar effects on urinary composition.
Gallstone Pathogenesis: Cholesterol gallstones form when bile becomes supersaturated with cholesterol, leading to cholesterol crystal nucleation and growth. nih.govnih.gov Factors contributing to this include hepatic hypersecretion of cholesterol and gallbladder hypomotility. nih.gov this compound has been noted to possess choleretic and antilipidaemic activities. nih.gov Choleretic agents increase the volume and solid content of bile, which can influence cholesterol saturation. Antilipidaemic activity could potentially modulate hepatic cholesterol metabolism and secretion into bile. These properties theoretically suggest that this compound could influence the key steps in cholesterol gallstone formation, but direct investigative studies confirming this potential are not prominent in the available literature.
Comparative Pharmacological Analyses
Comparison with Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Bendazac is classified as a non-steroidal anti-inflammatory drug (NSAID). drugbank.compatsnap.comcaymanchem.com NSAIDs generally exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), mediators of inflammation, pain, and fever. patsnap.compatsnap.comrxfiles.cadrugbank.com this compound is also believed to inhibit prostaglandin (B15479496) synthesis by inhibiting cyclooxygenase activity. drugbank.compatsnap.comprobes-drugs.org
While sharing the broad NSAID classification and a COX inhibition mechanism, this compound's principal action is considered to be the inhibition of protein denaturation. drugbank.compatsnap.comprobes-drugs.orgmedchemexpress.commedicaljournals.sebenchchem.com This mechanism is distinct from the primary mode of action of many other NSAIDs, which focus predominantly on the arachidonic acid pathway and prostaglandin production. patsnap.compatsnap.comrxfiles.cadrugbank.com
Comparative studies evaluating the anti-inflammatory efficacy of this compound against other NSAIDs in specific contexts, such as topical applications for dermatological conditions, have been conducted. For instance, a clinical study compared topical 3% this compound with 3% hydrocortisone (B1673445) acetate (B1210297) (a steroid) and a placebo in treating eczema. While the study also involved a comparison with hydrocortisone, it provides context for this compound's topical anti-inflammatory action. The findings indicated that 3% this compound demonstrated anti-inflammatory activity approximately equivalent to that of 3% hydrocortisone acetate in this specific application. medicaljournals.se This suggests that, in certain topical scenarios, this compound can offer comparable anti-inflammatory benefits to a moderate-potency topical steroid, albeit through different primary mechanisms.
Unlike many systemic NSAIDs which carry risks of gastrointestinal issues and potential cardiovascular or renal complications due to widespread COX inhibition, this compound applied topically has been suggested to have a specific local action with no systemic effect, potentially due to low blood levels. medicaljournals.se
Distinctions from Steroidal Anti-Inflammatory Agents
Steroidal anti-inflammatory agents, such as hydrocortisone, exert their effects by binding to intracellular glucocorticoid receptors, leading to complex genomic and non-genomic effects that broadly suppress the immune and inflammatory responses. This includes inhibiting the synthesis of various inflammatory mediators, suppressing immune cell function, and reducing capillary permeability. Their mechanism is fundamentally different from that of NSAIDs, including this compound.
A key distinction lies in their primary mechanisms of action. While steroids have a broad immunosuppressive and anti-inflammatory effect, this compound's main action is the inhibition of protein denaturation, in addition to its NSAID-like COX inhibition. drugbank.compatsnap.comprobes-drugs.orgmedchemexpress.commedicaljournals.sebenchchem.com This difference in mechanism can lead to differing effects on tissue processes. For example, studies in animals suggested that this compound, unlike hydrocortisone, was active on necrotic components of inflammation and did not interfere with the proliferative and defensive processes of the skin. medicaljournals.se This highlights a potential advantage of this compound in inflammatory conditions involving tissue damage or requiring tissue repair, where the broader immunosuppressive effects of steroids might be detrimental.
As mentioned in the previous section, a clinical study comparing topical 3% this compound and 3% hydrocortisone acetate in treating eczema found approximately equivalent anti-inflammatory activity. medicaljournals.se However, the underlying mechanisms achieving this comparable outcome are distinct.
Comparison with Other Aldose Reductase Inhibitors (e.g., Sorbinil (B39211), Zopolrestat)
This compound has been identified as an aldose reductase inhibitor (ARI). patsnap.comnanobioletters.com Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol, and its increased activity under hyperglycemic conditions is implicated in the development of diabetic complications, including diabetic cataract. patsnap.comnanobioletters.comresearchgate.net Inhibiting aldose reductase is a therapeutic strategy for preventing or slowing the progression of these complications. nanobioletters.comresearchgate.net
Several other compounds have been developed and studied as ARIs, including Sorbinil and Zopolrestat (B13010). nanobioletters.comnih.govnih.govresearchgate.net While this compound, Sorbinil, and Zopolrestat all share the ability to inhibit aldose reductase, comparative studies have revealed differences in their efficacy in specific models.
A recent study investigating the potential of this compound L-lysine for controlling myopia progression in guinea pigs compared its effects with those of Sorbinil and Zopolrestat. In this study, Sorbinil and Zopolrestat had no effect on experimentally induced myopia (form-deprivation myopia and lens-induced myopia), whereas this compound L-lysine significantly inhibited its development. nih.govnih.govresearchgate.net This suggests that while Sorbinil and Zopolrestat are ARIs, they did not exhibit the same inhibitory effect on myopia progression in this model as this compound. This could be due to differences in their potency against aldose reductase in the specific tissues involved in myopia development, or it could indicate that this compound's effect on myopia involves mechanisms beyond just aldose reductase inhibition.
Another study comparing a novel aldose reductase inhibitor, 1-Acetyl-5-phenyl-1 H-pyrrol-3-ylacetate (APPA), with this compound L-lysine in alleviating galactose-induced oxidative stress and apoptosis in lens epithelial cells found that APPA was more effective than this compound L-lysine in reducing oxidative stress and apoptosis in this in vitro model. nih.gov This suggests that the potency or specific mechanisms of action among different ARIs can vary, leading to differing levels of effectiveness in mitigating specific pathological processes.
These comparative studies indicate that while this compound is an ARI, its pharmacological profile and efficacy in specific conditions may differ from other compounds classified as aldose reductase inhibitors.
Comparative Studies with Other Anti-Cataract Agents
This compound's primary therapeutic potential has been in the management of cataracts, largely due to its ability to inhibit protein denaturation, a key process in cataract formation. drugbank.compatsnap.comprobes-drugs.orgmedchemexpress.combenchchem.comnih.gov Cataract development involves the denaturation, aggregation, and precipitation of proteins within the lens. patsnap.comnih.govgoogle.com this compound has been shown to prevent the denaturation of ocular lens proteins induced by various factors, including heat, UV radiation, and chemicals. drugbank.comprobes-drugs.orgbenchchem.comgoogle.com It also inhibits the glycation of lens proteins, another process contributing to cataract formation. patsnap.comprobes-drugs.orgbenchchem.comnih.gov
Pharmacological treatment strategies for cataracts have explored various agents, including other ARIs, antioxidants, and compounds aimed at preventing protein aggregation. aip.orgmdpi.com While direct head-to-head clinical trials comparing this compound with a wide range of other anti-cataract agents are not extensively detailed in the provided search results, comparisons can be inferred based on their proposed mechanisms and findings in experimental models.
As discussed in the previous section, other ARIs like Sorbinil and Zopolrestat, while targeting a pathway implicated in diabetic cataract, did not show the same effect as this compound in a myopia model that also involves ocular changes. nih.govnih.govresearchgate.net This highlights that targeting a specific pathway like the polyol pathway (via AR inhibition) might have different outcomes compared to this compound's broader protein antidenaturant effects, even though both mechanisms can be relevant to cataract.
Studies on this compound have reported its ability to stabilize the progression of lens opacification and, in some cases, improve visual acuity in patients with cataracts. nih.govgoogle.com For example, preliminary studies using oral this compound lysine (B10760008) suggested stabilization of lens opacification progression and improvements in visual acuity. nih.gov Another study on the lysine salt of this compound reported improvement in a significant number of patients with cataracts. google.com
While surgical removal remains the primary treatment for advanced cataracts, pharmacological approaches like this compound have been explored for delaying progression, particularly in earlier stages. google.com The effectiveness of this compound compared to other investigational or less commonly used anti-cataract agents would require further comprehensive comparative clinical trials utilizing objective evaluation methods. nih.gov
Table: Comparative Mechanisms of Action
| Agent Type | Primary Mechanism(s) | Relevance to Cataract | This compound Comparison |
| This compound | Protein Antidenaturation, COX Inhibition, ARI, Antioxidant | Inhibits lens protein aggregation and opacification. drugbank.compatsnap.comprobes-drugs.orgmedchemexpress.combenchchem.comnih.gov | Multifaceted mechanism. |
| Other NSAIDs | COX Inhibition | Primarily anti-inflammatory; less direct impact on protein denaturation. | Different primary mechanism; systemic NSAIDs have broader systemic effects/risks. drugbank.compatsnap.comrxfiles.cadrugbank.com |
| Steroidal Anti-inflammatories | Broad Immunosuppression, Anti-inflammatory | Reduce inflammation; do not directly target protein denaturation. | Fundamentally different mechanism; broader systemic effects. medicaljournals.se |
| Other Aldose Reductase Inhibitors (Sorbinil, Zopolrestat) | Aldose Reductase Inhibition | Mitigate polyol pathway-related damage in diabetic cataract. patsnap.comnanobioletters.comresearchgate.net | May have different efficacy profiles in specific ocular conditions. nih.govnih.govresearchgate.net |
| Antioxidants (e.g., Vitamin C, Quercetin) | Free Radical Scavenging | Protect lens proteins from oxidative damage. mdpi.com | This compound also has antioxidant activity; its antidenaturation is a key distinction. patsnap.comprobes-drugs.org |
Note: This table is a simplification and highlights primary comparative aspects based on the provided text.
Detailed Research Findings - Example (In Vitro Protein Denaturation)
Studies have quantitatively assessed this compound's ability to prevent heat-induced protein denaturation. For instance, in vitro experiments using rat lens homogenates and bovine serum albumin (BSA) demonstrated a dose-dependent inhibition of denaturation by this compound. benchchem.comgoogle.com
Table: Protective Activity Against Heat-Induced Denaturation (In Vitro)
| This compound Concentration (M) | % Inhibition (Lens Homogenate) | % Inhibition (BSA) |
| 10⁻³ | 68 | 60 |
| 5 × 10⁻⁴ | 32 | 47 |
| 10⁻⁴ | 18 | 12 |
Source: Based on in vitro studies demonstrating this compound's dose-dependent inhibition of protein denaturation. benchchem.comgoogle.com
This data illustrates this compound's direct protective effect on proteins against a denaturing stimulus, a property central to its proposed anti-cataract mechanism and a key difference when compared to agents that solely focus on inflammatory pathways or specific metabolic routes.
Adverse Drug Reactions and Toxicological Considerations in Research
Mechanisms of Hepatotoxicity
Bendazac has been associated with potential hepatotoxicity. drugbank.comechemi.compharmacompass.com While the precise mechanisms are not fully elucidated, drug-induced liver injury (DILI) can result from various factors, including the formation of reactive metabolites and idiosyncratic reactions. science.gov this compound undergoes extensive hepatic metabolism, with over 60% of an administered dose excreted as the hydroxylated metabolite, 5-hydroxythis compound (B1199827), and its glucuronide. drugbank.comechemi.com Although the specific cytochrome P450 enzymes involved in the hydroxylation are undetermined, metabolic processes are central to its elimination. benchchem.com NSAID-induced hepatic lesions are a known cause of liver disease, particularly in elderly patients. nih.gov
Reports of Increased Serum Transaminases
Case reports have documented the capability for oral and eye drop this compound therapy to cause potential hepatotoxicity, evidenced by increases in serum transaminases in patients. drugbank.comechemi.combenchchem.com Reversible increases of hepatic enzymes have been observed in some cases. nih.gov The occurrence of elevated liver enzymes, such as ALT and AST, is a common indicator of potential liver injury. aifa.gov.it This has contributed to this compound's discontinuation or withdrawal in various international regions due to the risk of eliciting hepatotoxicity. drugbank.comechemi.compharmacompass.com
Table 1: Summary of Reports on this compound and Elevated Serum Transaminases
| Observation | Context of Use | Outcome | Source |
| Increased serum transaminases | Oral and eye drop therapy | Potential hepatotoxicity documented | drugbank.comechemi.combenchchem.com |
| Reversible increases of hepatic enzymes | This compound lysine (B10760008) use | Possible liver injury attributed to drug | nih.gov |
Gastrointestinal Systemic Effects
Gastrointestinal discomfort is among the frequently reported side effects of this compound. patsnap.com As an NSAID, this compound can cause mucosal injury in the gastrointestinal tract. nih.gov This can manifest as nausea, vomiting, stomach pain, indigestion, or diarrhea. patsnap.compatsnap.com
Mechanisms of Gastrointestinal Bleeding and Ulceration
NSAIDs, including this compound, can increase the risk or severity of gastrointestinal bleeding. drugbank.com The mechanism underlying NSAID-induced gastrointestinal injury primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. nih.govbinasss.sa.crdrugbank.com Inhibition of COX-1 reduces the production of cytoprotective prostaglandins (B1171923), which are crucial for maintaining the integrity of the gastric mucosal barrier, promoting bicarbonate and mucus secretion, and regulating mucosal blood flow. nih.govbinasss.sa.cr This disruption of protective mechanisms, coupled with the direct irritant effect of NSAIDs, can lead to mucosal erosion, ulceration, bleeding, and in severe cases, perforation. nih.govbinasss.sa.cr While this compound's anti-inflammatory action is believed to occur through the inhibition of COX enzymes, contributing to its therapeutic effects, this mechanism also underlies its potential for gastrointestinal adverse effects. patsnap.compatsnap.compatsnap.com Concomitant use of other NSAIDs or corticosteroids can further increase the risk of gastrointestinal side effects, including ulcers and bleeding. patsnap.compatsnap.com
Table 2: Gastrointestinal Effects Associated with this compound
| Effect | Mechanism | Source |
| Gastrointestinal discomfort (nausea, vomiting, stomach pain, indigestion, diarrhea) | NSAID mechanism irritating gastrointestinal lining | patsnap.compatsnap.com |
| Increased risk of gastrointestinal bleeding and ulceration | Inhibition of COX enzymes, reducing cytoprotective prostaglandins, disrupting mucosal barrier | drugbank.compatsnap.comnih.govbinasss.sa.crdrugbank.compatsnap.com |
Hematological Effects: Bleeding Risk Mechanisms
This compound, possessing anti-inflammatory properties, may increase the risk of bleeding. patsnap.com This is a known effect associated with NSAIDs, which can have platelet-inhibitory actions. echemi.compharmacompass.com The inhibition of prostaglandin (B15479496) synthesis, a mechanism linked to this compound's anti-inflammatory effects, can also contribute to its platelet-inhibitory effects. echemi.compharmacompass.com Platelets play a critical role in hemostasis, and their inhibition can impair blood clotting, thereby increasing the risk of bleeding. binasss.sa.cr Although rare, some patients on NSAIDs may develop blood disorders such as thrombocytopenia (low platelet count) or anemia, with symptoms including unusual bleeding or bruising. patsnap.compatsnap.com Concomitant use of anticoagulants, such as warfarin, with this compound can also lead to an increased risk of bleeding. patsnap.compatsnap.com
Renal Systemic Effects: Mechanisms of Renal Impairment
NSAIDs, in general, can impact kidney function. patsnap.compatsnap.com The potential for renal impairment with this compound is related to its classification as an NSAID. patsnap.compatsnap.com NSAIDs can reduce blood flow to the kidneys, leading to a decrease in renal function. patsnap.com This occurs primarily through the inhibition of prostaglandin synthesis, as prostaglandins play a role in maintaining renal blood flow and glomerular filtration rate, particularly in conditions of compromised renal perfusion. patsnap.com Symptoms of kidney issues may include changes in urine output, swelling in the ankles or feet, and unexplained weight gain. patsnap.com Patients with pre-existing kidney conditions should use this compound with caution. patsnap.compatsnap.com Drugs that affect renal function, such as certain diuretics and ACE inhibitors, may interact with this compound and increase the risk of kidney-related side effects. patsnap.com
Neurological and Dermatological Manifestations
While the primary focus of this compound research has been on its anti-cataract and anti-inflammatory properties, some adverse effects involving the neurological and dermatological systems have been reported with NSAIDs in general, and some specific mentions appear in relation to this compound. Headaches and dizziness have been reported as potential side effects of this compound. patsnap.compatsnap.compatsnap.com Skin reactions are also possible, ranging from mild rashes to more severe conditions. patsnap.compatsnap.com Topical this compound has been used for various inflammatory skin conditions and has shown anti-inflammatory effects in this context. drugbank.comechemi.combenchchem.com However, skin reactions can still occur, particularly in individuals with sensitive skin. patsnap.com Severe skin reactions, although rare, have been associated with NSAIDs. patsnap.com Neurological adverse effects of dermatologic medications, including headaches and dizziness, are a known area of research. nih.gov
Table 3: Other Reported Adverse Effects Associated with this compound
| System | Manifestation | Source |
| Neurological | Headaches, Dizziness | patsnap.compatsnap.compatsnap.com |
| Dermatological | Skin rashes, itching, hives | patsnap.compatsnap.com |
Drug Interaction Research and Pharmacological Modulations
Interactions with Other NSAIDs and Corticosteroids
Concomitant use of Bendazac with other NSAIDs or corticosteroids may lead to an increased risk of gastrointestinal bleeding. patsnap.compatsnap.com This potential for increased risk is a significant consideration when this compound is administered alongside these classes of drugs.
Interactions with Anticoagulants (e.g., Warfarin)
This compound may enhance the blood-thinning effects of anticoagulants such as warfarin, potentially increasing the likelihood of bleeding complications. patsnap.compatsnap.com This interaction suggests a need for caution and potentially closer monitoring when this compound is used concurrently with anticoagulants. The risk or severity of bleeding and hemorrhage can be increased when this compound is combined with (S)-Warfarin. nhathuoclongchau.com.vn
Interactions with Antihypertensive Medications
Patients taking antihypertensive medications should exercise caution, as this compound can potentially reduce the efficacy of these drugs, which could lead to uncontrolled blood pressure. patsnap.compatsnap.com this compound may decrease the antihypertensive activities of certain medications like Penbutolol and Nebivolol. nhathuoclongchau.com.vn NSAIDs, in general, may counteract the effects of various antihypertensive drugs, including thiazide diuretics, beta-blockers, ACE inhibitors, and AT1-receptor antagonists, potentially due to sodium and fluid retention and decreased formation of vasodilatory prostaglandins (B1171923). eshonline.org
Interactions with Diuretics and Specific Antibiotics
Diuretics and certain antibiotics may interact with this compound, potentially affecting its metabolism and excretion. patsnap.com Specifically, drugs that affect renal function, such as certain diuretics and ACE inhibitors, may interact with this compound and increase the risk of kidney-related side effects. patsnap.com this compound may decrease the excretion rate of Patent Blue, which could result in a higher serum level of Patent Blue. nhathuoclongchau.com.vn Concomitant use of NSAIDs and diuretics may adversely affect renal function due to the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. drugs.com
Influence on Hepatic Enzyme Systems (e.g., CYP2C9, CYP3A4)
This compound Lysine (B10760008) may affect the metabolism of certain drugs, potentially altering their effectiveness. patsnap.com For instance, drugs metabolized by the liver enzymes CYP2C9 and CYP3A4 may have altered blood levels when taken with this compound Lysine, potentially necessitating dosage adjustments. patsnap.com There is limited data available regarding the specific enzymes responsible for this compound's metabolism. drugbank.com CYP2C9 and CYP3A4 are involved in the metabolism of various drugs, including some NSAIDs and other compounds. nih.govpharmgkb.orgdrugbank.com
Methodologies in Bendazac Research
Preclinical Research Models
Preclinical research utilizes both live animal models (in vivo) and laboratory-based experiments (in vitro) to assess the biological activity and potential therapeutic effects of a compound before human studies.
Animal models are instrumental in studying complex physiological processes. In Bendazac research, guinea pig models have been notably used to investigate its potential role in controlling myopia. nih.gov Researchers have induced two types of experimental myopia in three-week-old pigmented guinea pigs: form-deprivation myopia (FDM) by placing an occluder over one eye, and lens-induced myopia (LIM) by fitting a -4.00 diopter (D) lens over the eye. nih.gov
In these studies, the effects of this compound L-lysine (BDL) were evaluated through various administration methods, including daily peribulbar injections, eye drops, and ointments. nih.govnih.gov The primary outcomes measured to determine efficacy were changes in refraction, axial length, and choroidal thickness. nih.gov Findings from these models demonstrated that BDL, and specifically its this compound component, significantly suppressed the development of both FDM and LIM. nih.govnih.gov The treatment was also shown to inhibit the decrease in choroidal thickness associated with myopia without affecting it during normal eye growth. nih.govnih.gov In contrast, other aldose reductase inhibitors like sorbinil (B39211) and zopolrestat (B13010) showed no effect on FDM development. nih.gov
Another in vivo model used in this compound research involved rats to study intense light-induced retinal damage. nih.gov In this model, rats were administered this compound L-lysine salt orally before being exposed to intense light, with the subsequent retinal damage assessed microscopically. nih.gov The results showed a dose-related, statistically significant reduction in retinal damage in the this compound-treated groups. nih.gov
Table 1: Summary of Research Findings in Guinea Pig Myopia Models
| Model Type | Treatment | Key Findings | Reference |
|---|---|---|---|
| Form-Deprivation Myopia (FDM) | This compound L-lysine (BDL) | Inhibited myopia development and associated choroidal thinning. | nih.gov, nih.gov |
| Lens-Induced Myopia (LIM) | This compound L-lysine (BDL) | Inhibited myopia development and associated choroidal thinning. | nih.gov, nih.gov |
| Form-Deprivation Myopia (FDM) | Sorbinil, Zopolrestat | No effect on FDM development. | nih.gov |
In vitro studies are essential for isolating and observing a drug's effect at the molecular level. For this compound, these studies have focused on its ability to prevent protein denaturation and inhibit protein glycation.
Protein Denaturation: Protein denaturation is a process where proteins lose their native structure, a documented cause of inflammation. mdpi.comresearchgate.net The ability of a compound to prevent this process is often used as an indicator of anti-inflammatory potential. rjptonline.org A standard in vitro method is the bovine serum albumin (BSA) denaturation assay. researchgate.net In this assay, a solution of BSA is heated, causing the protein to denature. asianjpr.com The test compound is added to the mixture, and its ability to inhibit denaturation is measured, often by assessing the turbidity of the solution spectrophotometrically. asianjpr.com While specific study results for this compound in this assay are not detailed, its mechanism as a protein-protecting agent has been noted. nih.gov
Protein Glycation: Non-enzymatic glycation, the process of sugars binding to proteins, is implicated in various pathologies. nih.gov The ability of this compound to inhibit this process has been evaluated in vitro. One study assessed this compound's effect on the glycation of human lens crystallins by incubating them with the reducing sugars glucose and fructose. nih.gov The efficiency of inhibition was measured by monitoring parameters such as browning and the formation of fluorescent advanced glycation end products (AGEs). nih.gov The results indicated that both this compound L-lysine and its sodium salt inhibit the early stages of protein glycation and AGE formation. nih.gov
Another study investigated this compound's effect on the in vitro glycation of soluble proteins like albumin and fibrinogen. nih.gov The findings showed that this compound significantly reduced the glycation of these proteins. nih.gov
Table 2: Research Findings on In Vitro Inhibition of Protein Glycation by this compound
| Protein Target | Glycating Agent | Form of this compound | Key Findings | Reference |
|---|---|---|---|---|
| Human Lens Crystallins | Glucose, Fructose | This compound L-lysine (20 mM) | 67% inhibition of fluorescence development. | nih.gov |
| Human Lens Crystallins | Glucose, Fructose | This compound Sodium Salt (20 mM) | 35% inhibition of fluorescence development. | nih.gov |
| Albumin, Fibrinogen | Not specified | This compound | Significantly reduced glycation (p < 0.001). | nih.gov |
Clinical Study Designs
Clinical trials are systematic investigations in human subjects designed to evaluate the effects of new drugs or interventions. The design of these trials is critical to producing reliable and unbiased results.
The double-masked (or double-blind), placebo-controlled trial is a gold standard in clinical research. nih.gov In this design, neither the study participants nor the investigators know who is receiving the active treatment and who is receiving an inactive placebo. fda.gov This "masking" minimizes bias that could arise from the expectations of patients or the observational biases of researchers. fda.gov Participants are randomly assigned to either the treatment or placebo group. nih.gov This study design has been a component of the clinical evaluation of this compound, particularly in studies investigating its efficacy in cataract treatment. dntb.gov.ua
Clinical investigations of this compound have also utilized other study designs, including controlled and open-label trials. A "controlled" clinical trial compares a new treatment to another treatment or a placebo. nih.gov An "open" or "open-label" study is one in which both the researchers and participants know which treatment is being administered. fda.gov While this design can be susceptible to bias, it can be necessary in certain situations. fda.gov Both controlled and open-label multicenter studies have been conducted to evaluate this compound's effects. dntb.gov.ua
Pharmacokinetic studies are designed to understand how the body absorbs, distributes, metabolizes, and excretes a drug. It is crucial to conduct these studies in specific populations where these processes may be altered, such as in patients with organ impairment.
A pharmacokinetic study of this compound was conducted in patients with hepatic cirrhosis and compared to healthy adults. nih.gov After a single oral administration of this compound-lysine, key pharmacokinetic parameters were measured. nih.gov The study found that while the rate of absorption was similar between the groups, hepatic insufficiency significantly impaired the metabolism of this compound. nih.gov This resulted in a two-fold decrease in apparent plasma clearance and a corresponding two-fold increase in the drug's half-life in patients with cirrhosis. nih.gov The formation of its main metabolite, 5-hydroxythis compound (B1199827), was also decreased. nih.gov
Table 3: Comparative Pharmacokinetics of this compound in Healthy Subjects vs. Patients with Hepatic Cirrhosis
| Pharmacokinetic Parameter | Healthy Subjects | Patients with Hepatic Cirrhosis | Key Observation | Reference |
|---|---|---|---|---|
| Absorption (tmax, Cmax) | Normal | Similar to healthy subjects | Rate of absorption is not significantly altered. | nih.gov |
| Apparent Plasma Clearance (CL/f) | Normal | Decreased (two-fold) | Hepatic insufficiency impairs drug metabolism. | nih.gov |
| Plasma Unbound Fraction | Normal | Increased | This compound is highly bound to plasma albumin, which is reduced in cirrhosis. | nih.gov |
| Apparent Volume of Distribution (V/f) | Normal | Unchanged | The increase in unbound fraction is offset by other factors. | nih.gov |
| Elimination Half-life (t½) | Normal | Increased (two-fold) | A direct consequence of reduced clearance. | nih.gov |
| Metabolite Formation (5-hydroxythis compound) | Normal | Decreased | Impaired metabolism reduces the formation of the main metabolite. | nih.gov |
Advanced Analytical and Imaging Techniques in this compound Research
The investigation of this compound, particularly its effects on ocular tissues, has been facilitated by a range of sophisticated analytical and imaging methodologies. These techniques have enabled researchers to objectively quantify the compound's impact on lens transparency, its interaction with biological macromolecules, and its influence on physiological barriers within the eye.
Objective Photographic and Densitometric Methods for Ocular Assessment
Objective methods for assessing the optical quality of the eye are crucial for quantitatively tracking changes over time. nih.govresearchgate.net In the context of cataract research involving this compound, these techniques provide a non-invasive, reproducible means of evaluating lens opacities, moving beyond subjective clinical grading. Densitometric analysis of photographic images, for instance, allows for the precise measurement of light scattering and absorption caused by cataracts. nih.gov By converting photographic data into quantitative density values, researchers can track the subtle progression or stabilization of lens opacities. This approach was fundamental in a long-term clinical trial of this compound lysine (B10760008), where multilinear densitometric image analysis was applied to photographs to evaluate the drug's efficacy in different types of senile cataracts. nih.gov
Scheimpflug Photography and Image Analysis in Cataract Research
Scheimpflug photography represents a significant advancement in anterior segment imaging for cataract research. deepdyve.com This technique utilizes a specialized camera system that creates a sharply focused optical section of the lens, from the anterior to the posterior capsule, allowing for detailed analysis. nih.govresearchgate.net Modern rotating Scheimpflug cameras can capture numerous images across different meridians, providing a comprehensive, three-dimensional reconstruction of the lens and a global evaluation of its density. nih.gov This technology provides an objective and repeatable assessment, making it invaluable for longitudinal studies tracking cataract progression. nih.govresearchgate.net
In this compound research, Scheimpflug photography coupled with digital image analysis has been the cornerstone of clinical trials assessing its potential anti-cataract effects. nih.govkoreamed.org Studies have used this method to objectively measure changes in lens opacity in patients treated with this compound lysine compared to a placebo group. nih.govkoreamed.org Densitometric analysis of Scheimpflug images allows for the quantification of light scattering in specific regions of the lens, such as the cortex and nucleus. nih.gov
One significant double-masked, placebo-controlled study evaluated this compound lysine's effect on various types of senile cataracts over 18 months. nih.gov The findings, derived from the densitometric analysis of Scheimpflug photographs, indicated a statistically significant reduction in the progression of light scattering in the lenses of the this compound-treated group. nih.gov
Table 1: Research Findings from Scheimpflug Photography and Densitometric Analysis in this compound Studies
| Study Focus | Patient Group | Key Findings | Reference |
| Efficacy in Senile Cataract | 53 patients with various senile cataract types | The increase in light scattering over time was significantly less in this compound lysine-treated patients than in the placebo group. Specifically, patients with water clefts, spokes, and nuclear changes showed significantly less light scattering in the anterior cortex and/or nuclear region. | nih.gov |
| Therapeutic Effect in Early Cataract | 78 patients (143 eyes) with early cataract | In the treated group, nuclear opacity began to improve after 3 months, and opacities between the anterior supranucleus and posterior capsule showed statistically significant improvement after 5 months of medication. | koreamed.org |
Fluorophotometry for Blood-Retinal Barrier Permeability and Lens Transmittance
Vitreous fluorophotometry is a quantitative method used to measure the permeability of the blood-ocular barriers, including the blood-retinal barrier (BRB). nih.govarvojournals.org The technique involves the intravenous injection of a fluorescent dye, typically fluorescein, and subsequent measurement of its concentration in the vitreous humor using a specialized fluorophotometer. arvojournals.orgocumetrics.com By analyzing the rate at which the dye leaks from the retinal vessels into the vitreous, researchers can calculate the BRB's permeability. arvojournals.org This method has been instrumental in studying diseases that affect retinal vascular integrity and in evaluating the effects of pharmacological agents on the BRB. nih.govocumetrics.com
A key application in this compound research has been to investigate the compound's effect on BRB permeability, particularly in diabetic patients who often exhibit compromised barrier function. nih.gov A randomized, double-blind, cross-over trial used vitreous fluorophotometry to assess the impact of this compound lysine in insulin-dependent diabetics with mild background retinopathy. nih.gov
Table 2: Fluorophotometry Findings in this compound Research
| Study Design | Patient Group | Measured Parameter | Result | Reference |
| Randomized, double-blind, cross-over trial | 12 insulin-dependent diabetics with mild background retinopathy | Vitreous Penetration Coefficient | Reduced by 21% in the this compound lysine treatment group compared to placebo. | nih.gov |
This finding suggests that this compound may have a stabilizing effect on the blood-retinal barrier. nih.gov The technique allows for precise, non-invasive quantification of this physiological effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to obtain detailed information about the structure, dynamics, and interactions of molecules at an atomic level. nih.govspringernature.com In pharmaceutical research, NMR is widely employed to study the binding of small molecule ligands, like this compound, to large macromolecules such as proteins. nih.govnih.gov By observing changes in the NMR signals of the ligand or the protein upon binding, researchers can identify the specific parts of the molecules involved in the interaction and determine the strength of the binding. nih.govanu.edu.au
The interaction between this compound (as bendaline) and albumin, a major transport protein in the blood, was studied in detail using NMR. nih.gov Researchers utilized both one-dimensional and two-dimensional NMR experiments to fully assign the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of the compound. nih.gov The study analyzed motional parameters, such as spin-lattice relaxation times, to define the motional state of this compound when it was free in solution versus when it was bound to albumin. nih.gov The analysis revealed that different parts of the this compound molecule exhibited different motional behaviors when in the presence of the protein, indicating which fragments were most involved in the binding process. nih.gov
Table 3: NMR Spectroscopy Findings for this compound-Albumin Interaction
| Investigated Interaction | NMR Methodology | Key Findings | Reference |
| This compound (bendaline) and Albumin | ¹H and ¹³C NMR, analysis of spin-lattice relaxation times | The H-4 and H-5 fragment of the indazole moiety is most involved in the binding to albumin. | nih.gov |
| The binding constant (Kₐ) was calculated to be 2.4 x 10³ M⁻¹. | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Compound Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. mdpi.com It is widely used in pharmaceutical analysis for its precision, accuracy, and robustness. nih.govnih.gov The method involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column filled with a solid adsorbent material (the stationary phase). mdpi.com Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different rates, thereby achieving separation.
HPLC methods have been specifically developed and validated for the determination of this compound and its primary metabolite, 5-hydroxythis compound, in biological fluids. nih.govnih.gov These methods are crucial for pharmacokinetic studies and for monitoring the compound in experimental and clinical settings. Validation studies have confirmed that these HPLC methods are reproducible, accurate, precise, sensitive, and specific for measuring this compound and its metabolite in matrices like human plasma and aqueous humor. nih.govnih.gov The suitability of these methods for routine application is well-established. nih.govnih.gov
Table 4: Validated HPLC Method Characteristics for this compound Determination
| Analyte(s) | Biological Matrix | Method Characteristics | Application Suitability | Reference |
| This compound and 5-hydroxythis compound | Human Plasma | Reproducible, Accurate, Precise, Sensitive, Specific | Experimental purposes, routine drug monitoring, regulatory requirements | nih.gov |
| This compound and 5-hydroxythis compound | Rabbit and Human Aqueous Humor | Reproducible, Accurate, Precise, Sensitive, Specific | Experimental purposes, drug monitoring, regulatory requirements | nih.gov |
Future Directions and Emerging Research Avenues
Deeper Elucidation of Precise Mechanisms of Action
While the principal action of bendazac is understood to be the inhibition of protein denaturation, the precise molecular mechanisms underlying this effect are not yet fully elucidated and remain an active area of investigation. drugbank.com this compound has demonstrated a protective effect on proteins, such as those in the ocular lens, against denaturation caused by heat, UV radiation, and free radicals. drugbank.commedchemexpress.com However, a deeper understanding of these interactions at a molecular level is required.
Several proposed mechanisms contribute to its therapeutic effects. A primary hypothesis is its role as an anti-cataract agent through the stabilization of lens crystallins, preventing the aggregation and opacification that characterize cataracts. patsnap.compatsnap.com Research suggests that this compound's major metabolite, 5-hydroxythis compound (B1199827), is particularly effective at inhibiting the non-enzymatic glycosylation of lens proteins by sugars like galactose and glucose-6-phosphate in a dose-dependent manner. drugbank.comnih.gov This action helps maintain the transparency and integrity of the lens. patsnap.com
| Proposed Mechanism | Description | Supporting Evidence |
|---|---|---|
| Inhibition of Protein Denaturation | Prevents the unfolding and aggregation of proteins, particularly lens crystallins, when exposed to stressors like heat, UV radiation, and chemicals. drugbank.commedchemexpress.com | Demonstrated protective effects on ocular lens proteins. drugbank.com The principal observed pharmacological effect. nih.govdrugbank.com |
| Anti-Glycation Activity | The major metabolite, 5-hydroxythis compound, inhibits the non-enzymatic binding of sugars to lens proteins, a process that contributes to cataract formation. drugbank.comnih.gov | Inhibition of glycosylation by galactose and glucose-6-phosphate has been shown in studies. drugbank.comnih.gov |
| Anti-Inflammatory Action | Inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins (B1171923). patsnap.compatsnap.compatsnap.com | Classified as a non-steroidal anti-inflammatory drug (NSAID). wikipedia.org |
| Antioxidant Activity | Scavenges free radicals, protecting cells and tissues from oxidative stress and damage. patsnap.compatsnap.com | Shown to react strongly in chemical systems that mimic physiological hydroxy radical generation. medchemexpress.com |
Research into Optimization of Therapeutic Efficacy and Safety Profile
Optimizing the therapeutic efficacy and safety of this compound is a critical area of research, largely driven by concerns over its potential for hepatotoxicity. drugbank.com While effective in delaying the progression of cataracts and treating inflammatory skin conditions, reports of adverse effects, including increases in serum transaminases, have led to its withdrawal in several international markets. drugbank.comdrugbank.com
Future research is focused on modifying the compound or its delivery to enhance its therapeutic window, maximizing its protein-stabilizing and anti-inflammatory benefits while minimizing systemic toxicity. drugbank.commedchemexpress.com This involves a careful re-evaluation of its risk-benefit profile through more extensive clinical trials. The goal is to refine its application, potentially identifying patient populations for whom the benefits clearly outweigh the risks or developing formulations that limit systemic exposure when topical application is intended. drugbank.com Research efforts aim to balance its efficacy in conditions like cataract management with the need for a favorable long-term safety profile. nih.govdrugbank.com
Investigation of Novel Therapeutic Applications and Indications
Beyond its established use in cataracts and dermatology, research is exploring new therapeutic avenues for this compound. drugbank.commedchemexpress.com Its fundamental mechanism of inhibiting protein denaturation and inflammation suggests potential utility in a broader range of conditions. medchemexpress.comdrugbank.com
Preliminary studies have indicated that this compound lysine (B10760008) may improve the blood-retinal barrier in diabetic patients. drugbank.com Another study demonstrated that pretreatment with this compound lysine offered a dose-dependent protective effect against intense light-induced retinal damage in rats. nih.gov These findings suggest a potential therapeutic role in conditions like retinitis pigmentosa and senile macular degeneration, where light exposure can be a contributing factor. nih.gov Additionally, its effectiveness in preventing protein deposition has been evaluated in the context of in-vivo cleaning of soft contact lenses, where it was found to inhibit the buildup of lysozyme (B549824) deposits over a six-month trial. nih.gov Further investigation is required to validate these potential new indications through rigorous clinical studies. drugbank.com
Development of Advanced Formulations and Drug Delivery Systems
The formulation of this compound has been adapted for different therapeutic applications, including oral tablets as the lysine salt, topical creams, and ophthalmic eye drops. drugbank.com Research into advanced formulations aims to improve drug delivery, enhance absorption, and target specific tissues more effectively. nih.govnih.gov
For ophthalmic use, studies have investigated the ocular absorption and distribution of this compound in various polysaccharide vehicles. nih.gov This research found that drug absorption into the retina-choroid occurs via an extracorneal route and that the choice of vehicle, based on its chemical features rather than just its viscosity, can influence absorption. nih.gov The development of novel drug delivery systems, such as those using hyaluronic acid or other advanced polymers, could offer improved biocompatibility, biodegradability, and more controlled, targeted release, potentially enhancing efficacy while minimizing side effects. nih.gov These advanced systems are designed to improve properties like solubility, permeability, and stability, which are crucial for optimizing therapeutic performance. nih.gov
Exploration of this compound Structural Analogues for Enhanced Properties
To address some of the limitations of this compound, such as solubility and potential toxicity, researchers are designing and synthesizing structural analogues. One study focused on creating novel this compound analogues and their salts with the goal of improving properties for use as anti-cataract agents. nih.gov
The research led to the development of new compounds with significantly improved aqueous solubility. nih.gov In vitro assays revealed that many of these analogues possessed potent protective activity against oxidative damage. nih.gov Specifically, one analogue, compound 13d, was shown to protect the lens through an antioxidant pathway. nih.gov This exploration of related chemical structures represents a promising strategy for developing new therapeutic agents with enhanced efficacy and a better safety profile than the parent compound. nih.gov
| Analogue/Compound | Key Finding | Potential Advantage |
|---|---|---|
| Compounds 13c-d, 15c, 17c | Showed very good aqueous solubility (>100 mg/mL). nih.gov | Enhanced solubility for improved formulation and delivery. nih.gov |
| Compound 13d | Demonstrated ability to enhance Water-Soluble Protein (WSP) and Total Antioxidant Capacity (T-AOC) levels in an oxidative damage model. nih.gov | Protects the lens via an antioxidant pathway, offering a clear mechanism for its anti-cataract effect. nih.gov |
Long-Term Clinical Efficacy and Tolerability Studies
While preliminary studies have shown promise for this compound, particularly in delaying the progression of cataracts, there is a recognized need for more extensive long-term clinical trials. nih.govdrugbank.com Many of the existing studies, though reporting significant improvements in visual acuity, have been small in scale. drugbank.com The reliability of subjective measures like visual acuity as a sole index of lens status is not universally accepted, highlighting the need for studies that use objective methods like photographic and densitometric analysis. nih.govdrugbank.com
Future research must include large-scale, long-term studies to fully establish the clinical value and tolerability of this compound in managing conditions like cataracts. drugbank.com Such studies are essential to confirm its sustained efficacy over time and to build a more comprehensive understanding of its long-term safety profile, which is crucial given the concerns that have been raised. nih.govdrugbank.com
Identification and Characterization of Specific Metabolic Enzymes
The metabolism of this compound is a key aspect of its pharmacology, yet it is not fully understood. drugbank.compharmacompass.com It is known that this compound is largely eliminated through metabolism, with over 60% of a dose being excreted in the urine as its primary hydroxylated metabolite, 5-hydroxythis compound, and its glucuronide. drugbank.compharmacompass.com A smaller portion, around 15%, is excreted as unchanged this compound and its glucuronide. drugbank.compharmacompass.com
Despite this knowledge of its metabolic fate, there is very little data available on the specific enzymes responsible for carrying out these transformations. drugbank.compharmacompass.com Identifying and characterizing the specific metabolic enzymes, likely within the cytochrome P450 family, is a critical area for future research. This knowledge would provide a deeper understanding of its pharmacokinetics, help predict potential drug-drug interactions, and could offer insights into the mechanisms of its toxicity. drugbank.com
Collaborative Research Initiatives Between Academia and Industry
The advancement of pharmaceutical compounds from initial discovery to clinical application is increasingly dependent on synergistic partnerships between academic institutions and the pharmaceutical industry. drugbank.comnih.gov These collaborations leverage the fundamental research strengths of academia with the drug development and commercialization expertise of industry, creating a powerful engine for innovation. drugbank.comnih.gov While specific, large-scale, publicly documented research initiatives exclusively focused on this compound between academic and industrial partners are not extensively detailed in publicly available literature, the well-established framework of such partnerships in the pharmaceutical sector provides a clear indication of how such collaborations would likely be structured and their potential research focus.
Academic researchers are often at the forefront of basic scientific discovery, elucidating biological pathways and identifying novel therapeutic targets. drugbank.comnih.gov In the context of this compound, academic laboratories would be instrumental in conducting in-depth studies to further unravel its molecular mechanisms of action. This could include investigating its effects on protein denaturation at a more granular level, its interactions with specific enzymes and cellular pathways implicated in inflammation and cataract formation, and exploring its potential in other disease models.
Pharmaceutical companies, on the other hand, possess the resources and expertise to navigate the complex process of drug development, including conducting large-scale clinical trials and managing regulatory approvals. drugbank.com An industrial partner for this compound would likely focus on translational research, aiming to apply the fundamental discoveries from academia to develop improved therapeutic products.
Potential areas for collaborative research on this compound between academia and industry would likely include:
Development of Novel Formulations: Joint projects could focus on creating new delivery systems for this compound to enhance its efficacy and patient compliance. This might involve the development of sustained-release topical formulations for dermatological conditions or more effective ophthalmic solutions for cataracts.
Exploration of New Therapeutic Indications: Academic research may uncover novel biological activities of this compound, suggesting its potential use in other diseases. Collaborative efforts could then be initiated to explore these new indications through preclinical and clinical studies. For instance, given its anti-inflammatory properties, collaborations could investigate its utility in other inflammatory skin disorders or even systemic inflammatory conditions.
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, are crucial for optimizing its therapeutic use. Academic and industrial partners could collaborate on these studies to generate robust data for regulatory submissions and to inform clinical practice.
Post-Marketing Surveillance and Real-World Evidence: After a drug is approved, collaborations can continue to monitor its long-term safety and effectiveness in broader patient populations. Academic institutions can play a key role in designing and conducting observational studies and analyzing real-world data to provide further insights into the therapeutic profile of this compound. A randomized, double-blind, placebo-controlled, multicenter post-marketing clinical study on the effectiveness of this compound lysine eye drops in delaying early senile cataract has been completed. patsnap.com
Clinical Trials for New Applications: A multicenter, randomized, double-blind, placebo-controlled phase IIa exploratory clinical trial of this compound capsules for the treatment of diabetic nephropathy is currently recruiting, indicating an expansion of its potential therapeutic applications. patsnap.com Another early phase 1 trial, which is now suspended, was investigating the influence of this compound lysine on choroidal blood flow. patsnap.com Such trials often involve collaboration between the sponsoring pharmaceutical company and academic medical centers that recruit and manage patients.
These collaborative endeavors are typically governed by agreements that outline intellectual property rights, publication strategies, and financial arrangements to ensure a mutually beneficial partnership. drugbank.com The ultimate goal of these academic-industry alliances is to accelerate the translation of scientific knowledge into tangible clinical benefits for patients.
Q & A
Basic Research Questions
Q. What key physicochemical properties of Bendazac are critical for designing reproducible pharmacological experiments?
- Methodological Answer : Characterize this compound (CAS 20187-55-7) using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural validation, and mass spectrometry for molecular weight confirmation. Stability studies under varying pH and temperature conditions are essential to determine optimal storage protocols . Dose formulations should account for solubility profiles (e.g., aqueous vs. lipid-based solvents) to ensure consistent bioavailability in in vivo models .
Q. What in vitro models are appropriate for initial toxicity screening of this compound?
- Methodological Answer : Prioritize cell lines relevant to this compound’s therapeutic targets (e.g., hepatic cells for metabolic toxicity, renal cells for excretion studies). Use MTT assays for viability and caspase-3 activation assays for apoptosis. Include positive controls (e.g., known hepatotoxins) and validate results with lactate dehydrogenase (LDH) release tests. Dose ranges should align with pharmacokinetic predictions from in silico models .
Q. How should researchers establish dose-response relationships in this compound efficacy studies?
- Methodological Answer : Employ log-dose titration in animal models (e.g., rodent collagen-induced arthritis for anti-inflammatory studies). Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50 values. Account for interspecies variability by normalizing doses to body surface area. Parallel in vitro assays (e.g., COX-2 inhibition) can validate mechanistic hypotheses .
Advanced Research Questions
Q. How can contradictions in this compound’s anti-inflammatory efficacy across experimental models be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing data, stratifying studies by variables such as model type (e.g., acute vs. chronic inflammation), administration route (oral vs. topical), and biomarker selection (e.g., IL-6 vs. TNF-α). Apply sensitivity analysis to identify confounding factors (e.g., genetic variability in animal strains) . Validate findings using orthogonal assays, such as transcriptomic profiling of inflammatory pathways .
Q. What methodological considerations are essential for ensuring reproducibility in this compound pharmacokinetic (PK) studies?
- Methodological Answer : Standardize protocols for blood sampling intervals, matrix preparation (plasma vs. serum), and analytical techniques (LC-MS/MS for quantification). Use population pharmacokinetic modeling to account for inter-individual variability. Cross-validate results with microdialysis in target tissues. Openly share raw data and computational scripts to enhance transparency .
Q. Which statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous study populations?
- Methodological Answer : Apply mixed-effects models to handle clustered data (e.g., longitudinal measurements in subjects). Use Bayesian hierarchical models to incorporate prior knowledge on this compound’s safety thresholds. For non-linear dynamics, machine learning algorithms (e.g., random forests) can identify interaction effects between covariates (e.g., age, metabolic rate) .
Data Contradiction & Validation
Q. How can researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?
- Methodological Answer : Replicate experiments using standardized cell culture conditions (e.g., passage number, serum batch). Perform comparative transcriptomics to identify cell-specific stress response pathways. Validate with 3D organoid models to better mimic in vivo microenvironments. Publish negative results to reduce publication bias .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to NFPA/HMIS safety ratings (Health=1; Fire=0; Reactivity=0). Use PPE (gloves, lab coats) and fume hoods for powder handling. Implement emergency protocols for ingestion (e.g., immediate medical consultation) and eye exposure (15-minute saline rinsing). Document all incidents for institutional review .
Resource Accessibility
Q. How can researchers access high-quality datasets on this compound’s pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
